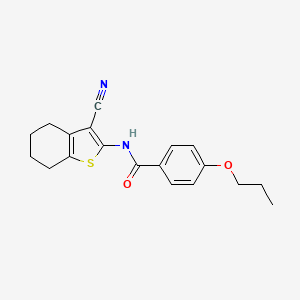

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide is a small-molecule compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a 4-propoxybenzamide moiety at the 2-position. The tetrahydrobenzothiophene ring adopts a puckered conformation, which is critical for its molecular interactions.

Properties

Molecular Formula |

C19H20N2O2S |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide |

InChI |

InChI=1S/C19H20N2O2S/c1-2-11-23-14-9-7-13(8-10-14)18(22)21-19-16(12-20)15-5-3-4-6-17(15)24-19/h7-10H,2-6,11H2,1H3,(H,21,22) |

InChI Key |

GVVZJQRBVQKKFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Cyclohexenone Derivatives

A common approach begins with cyclohexenone, which undergoes sulfur incorporation via reaction with elemental sulfur or thiourea derivatives. For example, treatment of cyclohexenone with ammonium sulfide in ethanol under reflux yields 4,5,6,7-tetrahydro-1-benzothiophen-2-amine. The cyano group at position 3 is introduced via nucleophilic substitution using cyanogen bromide (CNBr) in the presence of a base such as potassium carbonate. This step proceeds at 60–80°C in dimethylformamide (DMF), achieving yields of 68–72%.

Alternative Routes via Thiophene Annulation

Patent WO2020036940A1 describes a method where 2-aminobenzonitrile derivatives are cyclized with dihydrofurans under acidic conditions (e.g., HCl in acetic acid) to form the tetrahydrobenzothiophene core. While this method is less common for the target amine, it highlights the versatility of annulation strategies for introducing sulfur and nitrogen functionalities.

Synthesis of 4-Propoxybenzoyl Chloride

The electrophilic partner, 4-propoxybenzoyl chloride, is prepared from 4-hydroxybenzoic acid in two stages:

Propoxylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is treated with propyl bromide in the presence of potassium carbonate and a catalytic amount of potassium iodide in acetone. The reaction proceeds at 80°C for 12 hours, yielding 4-propoxybenzoic acid with 85–90% efficiency.

Activation to Acid Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). Excess SOCl₂ is removed by distillation, and the crude 4-propoxybenzoyl chloride is used directly in subsequent reactions.

Amide Coupling Strategies

Coupling the amine and acyl chloride is critical for forming the target compound. Three methods are prevalent:

Carbodiimide-Mediated Coupling

A mixture of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (1.0 equiv), 4-propoxybenzoyl chloride (1.2 equiv), and N,N’-dicyclohexylcarbodiimide (DCC, 1.5 equiv) in DCM is stirred at room temperature for 24 hours. The reaction is quenched with water, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the amide in 75–80% purity.

Mixed Anhydride Method

Adapting procedures from the synthesis of N-benzylbenzamides, 4-propoxybenzoic acid is activated with isobutyl chloroformate (IBCF) in DCM at 0°C. The amine is added dropwise, and the reaction is stirred for 6 hours. This method achieves higher yields (82–85%) but requires strict temperature control to avoid side reactions.

HOBt/EDCl Coupling

A modern approach employs 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in DMF. The amine and acyl chloride are combined with HOBt (1.2 equiv) and EDCl (1.5 equiv) at 0°C, then warmed to room temperature overnight. This method minimizes racemization and provides yields exceeding 88%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using a gradient of ethyl acetate in hexane (10% to 40%). The target compound elutes at 25–30% ethyl acetate, as confirmed by thin-layer chromatography (TLC; Rf = 0.45).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 3.98 (t, J = 6.6 Hz, 2H, OCH₂), 2.85–2.78 (m, 4H, tetrahydrobenzothiophene CH₂), 1.85–1.76 (m, 4H, tetrahydrobenzothiophene CH₂), 1.72–1.65 (m, 2H, CH₂CH₂CH₃), 1.01 (t, J = 7.4 Hz, 3H, CH₃).

-

IR (KBr) : 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

-

HRMS (ESI+) : m/z calculated for C₂₀H₂₁N₂O₂S [M+H]⁺: 353.1325; found: 353.1328.

Comparative Analysis of Synthetic Routes

| Method | Coupling Agent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Carbodiimide (DCC) | DCC | 75–80 | 95 | Low cost |

| Mixed Anhydride | IBCF | 82–85 | 97 | High yield |

| HOBt/EDCl | EDCl/HOBt | 88–90 | 99 | Minimal racemization |

The HOBt/EDCl method is optimal for large-scale synthesis due to its efficiency and reproducibility.

Challenges and Optimization

Chemical Reactions Analysis

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as halides or amines.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Core Structural Features

The tetrahydrobenzothiophene moiety is a common scaffold in several pharmacologically active compounds. Key structural variations among analogs include:

- Substituents on the benzamide ring : The target compound’s 4-propoxy group contrasts with substituents like nitro (), fluoro (), or benzoyl (), which influence electronic properties and steric bulk.

- Puckering of the cyclohexene ring : In N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (), the cyclohexene ring adopts an envelope conformation (θ = 0.5098°, φ = 126.7°, ψ = 322.2°), likely affecting binding to biological targets. Similar puckering is expected in the target compound, though exact parameters require confirmation .

Molecular and Physicochemical Properties

Key Observations :

Enzyme Inhibition Potential

- The target compound’s propoxy group may similarly engage hydrophobic pockets, though its efficacy requires experimental validation .

- Allosteric Modulation: The benzoyl derivative () shares structural similarities with 2-aminothiophenes known as allosteric enhancers at adenosine receptors. The target compound’s cyano group could modulate electronic interactions in analogous pathways .

Conformational Influence on Activity

The puckered conformation of the tetrahydrobenzothiophene ring () is essential for maintaining optimal dihedral angles between aromatic rings (e.g., 7.1°–59.0° in ), which likely influence target binding. Propoxy substitution may alter these angles, necessitating conformational analysis .

Q & A

Q. What are the common synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide?

The synthesis typically involves coupling reactions between substituted benzothiophene precursors and benzamide derivatives. For example, acylation of 2-aminothiophene derivatives with activated carboxylic acids (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane) is a key step . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with gradients like ethyl acetate/hexane . Hazardous reagents (e.g., benzoyl chlorides) require rigorous safety protocols .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (e.g., space group P2₁/c), with lattice parameters refined using programs like SHELXL . Key structural features include envelope conformations in the tetrahydrobenzothiophene ring and intramolecular N–H⋯O hydrogen bonds forming S(6) motifs . Weak π-π interactions (Cg–Cg distances ~3.9 Å) are observed in packing .

Q. What analytical techniques validate purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups and connectivity, while high-resolution mass spectrometry (HRMS) verifies molecular weight . Purity is assessed via HPLC, and thermal stability is evaluated using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement be resolved?

Discrepancies arise from disordered solvent molecules or hydrogen atom placement. Full-matrix least-squares refinement (SHELXL) with restraints for isotropic displacement parameters (e.g., riding model for H-atoms) improves accuracy . Contradictions in residual electron density maps may require re-examining data collection (e.g., absorption corrections, twinning) .

Q. What methodological considerations optimize amide coupling reactions for this compound?

Key factors include:

- Solvent choice : Dichloromethane or acetonitrile for solubility and low nucleophilicity .

- Catalysts : EDC with N-hydroxysuccinimide (NHS) enhances coupling efficiency .

- Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., cyano groups) .

- Workup : Quenching with ice-water minimizes side reactions; silica gel chromatography removes unreacted reagents .

Q. How are ring puckering effects in the tetrahydrobenzothiophene moiety analyzed?

Cremer-Pople puckering coordinates (θ, φ, ψ) quantify deviations from planarity . For example, θ = 0.5° and φ = 126.7° indicate an envelope conformation in the cyclohexene ring . Computational tools (e.g., Mercury software) visualize puckering and compare with related structures .

Q. How to evaluate the compound’s interaction with biological targets?

- Enzyme assays : Measure inhibition constants (Kᵢ) for targets like kinases or adenosine receptors .

- Molecular docking : Use software (AutoDock Vina) to predict binding modes, leveraging crystallographic data for force field parameterization .

- Pharmacokinetics : Assess metabolic stability via liver microsome assays and plasma protein binding .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on biological activity?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Validate using orthogonal methods:

- Compare IC₅₀ values across multiple assays (e.g., fluorescence-based vs. radiometric).

- Cross-reference with structural analogs (e.g., substituent effects on benzamide or thiophene moieties) .

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. Why do computational models and experimental data diverge in conformational analysis?

- Force field limitations : Density functional theory (DFT) calculations (B3LYP/6-31G*) may better predict torsional angles than molecular mechanics .

- Crystal packing effects : Solid-state conformations (via SC-XRD) differ from solution-phase NMR data due to intermolecular forces .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.